Methyl 2-(6-chloropyrazin-2-yl)acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(6-chloropyrazin-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)2-5-3-9-4-6(8)10-5/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBRFQRMWNTABT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN=CC(=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reactivity of Methyl 2 6 Chloropyrazin 2 Yl Acetate
Reactivity of the Halogenated Pyrazine (B50134) Moiety
The pyrazine core, being an electron-deficient heterocycle, activates the chlorine atom at the 6-position towards nucleophilic attack and facilitates oxidative addition in palladium-catalyzed cycles. This dual reactivity makes methyl 2-(6-chloropyrazin-2-yl)acetate a versatile building block in the synthesis of more complex molecules.
The electron-withdrawing nature of the pyrazine nitrogens lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. This allows for the direct displacement of the chloride ion, a process known as Nucleophilic Aromatic Substitution (SNAr).
The formation of carbon-nitrogen bonds is a cornerstone of medicinal chemistry and materials science. For heteroaryl chlorides like this compound, this can be achieved through either direct SNAr with highly nucleophilic amines or, more broadly, through palladium-catalyzed methods like the Buchwald-Hartwig amination. researchgate.netresearchgate.net
The Buchwald-Hartwig reaction is a powerful tool for coupling aryl halides with a wide range of amines, including primary and secondary amines, amides, and other N-H containing compounds. wikipedia.orgnih.govacsgcipr.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.orgorganic-chemistry.org The development of sophisticated, sterically hindered phosphine ligands has greatly expanded the scope of this reaction, allowing for the coupling of less reactive aryl chlorides under relatively mild conditions. wikipedia.orgnih.gov For electron-deficient heterocycles such as pyrazines, these catalyzed reactions are often highly efficient. researchgate.netnih.gov In some cases, particularly with strongly nucleophilic amines, amination of chloropyrazines can proceed without a metal catalyst, though requiring more forcing conditions. researchgate.netresearchgate.net
Table 1: Representative Buchwald-Hartwig Amination of a Chloropyrazine Substrate
| Entry | Amine | Catalyst System | Base | Solvent | Product |
| 1 | Aniline (B41778) | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | Methyl 2-(6-anilinopyrazin-2-yl)acetate |
| 2 | Morpholine | Pd(OAc)₂ / RuPhos | NaOtBu | Dioxane | Methyl 2-(6-morpholinopyrazin-2-yl)acetate |
| 3 | Benzylamine | BippyPhos/[Pd(cinnamyl)Cl]₂ nih.gov | Cs₂CO₃ | t-Amyl alcohol | Methyl 2-(6-(benzylamino)pyrazin-2-yl)acetate |
| 4 | Indole | Pd₂(dba)₃ / DavePhos | K₂CO₃ | Toluene | Methyl 2-(6-(1H-indol-1-yl)pyrazin-2-yl)acetate |
This table is illustrative, based on typical conditions for Buchwald-Hartwig amination of heteroaryl chlorides.
The activated chlorine atom on the pyrazine ring can also be displaced by oxygen and sulfur nucleophiles. Due to the higher nucleophilicity of sulfur compounds compared to their oxygen counterparts, reactions with thiols and thiolates often proceed more readily. libretexts.org
SNAr reactions with oxygen nucleophiles, such as alkoxides (e.g., sodium methoxide) or phenoxides, lead to the formation of the corresponding ethers. These reactions typically require a strong base to generate the nucleophilic alkoxide or phenoxide anion.
Sulfur nucleophiles, like thiols in the presence of a base or pre-formed thiolates, are particularly effective in displacing the chloride from electron-deficient heteroaromatic rings. nih.gov This reaction provides a direct route to pyrazinyl sulfides. The resulting thioether can be a versatile functional group, amenable to further transformations such as oxidation to sulfoxides or sulfones.
Table 2: SNAr with Oxygen and Sulfur Nucleophiles
| Entry | Nucleophile | Base (if needed) | Solvent | Product |
| 1 | Sodium Methoxide (B1231860) | N/A | Methanol (B129727) | Methyl 2-(6-methoxypyrazin-2-yl)acetate |
| 2 | Phenol | K₂CO₃ | DMF | Methyl 2-(6-phenoxypyrazin-2-yl)acetate |
| 3 | Ethanethiol | NaH | THF | Methyl 2-(6-(ethylthio)pyrazin-2-yl)acetate |
| 4 | Thiophenol | Et₃N | Acetonitrile | Methyl 2-(6-(phenylthio)pyrazin-2-yl)acetate |
This table is illustrative, based on general principles of SNAr reactions on electron-deficient heteroaryl chlorides.
Transition metal catalysis offers a powerful and versatile alternative to SNAr for forming new carbon-carbon bonds at the 6-position of the pyrazine ring.
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid or boronic ester) with an organic halide or triflate. libretexts.org This method is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids. nih.gov
The application of Suzuki coupling to heteroaryl chlorides has been extensively developed, with specialized catalyst systems designed to promote the reaction of even challenging substrates. organic-chemistry.org The coupling of this compound with various aryl- or vinylboronic acids provides a direct and efficient pathway to 6-substituted pyrazine derivatives, which are valuable intermediates in pharmaceutical and materials research. organic-chemistry.orgresearchgate.net
Table 3: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid/Ester | Catalyst System | Base | Solvent | Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Methyl 2-(6-phenylpyrazin-2-yl)acetate |
| 2 | 4-Methoxyphenylboronic acid | SPhos-Pd-G2 | K₃PO₄ | Dioxane/H₂O | Methyl 2-(6-(4-methoxyphenyl)pyrazin-2-yl)acetate |
| 3 | Pyridine-3-boronic acid | [PdCl₂(dtbpf)] | K₂CO₃ | THF/H₂O | Methyl 2-(6-(pyridin-3-yl)pyrazin-2-yl)acetate |
| 4 | Vinylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | CsF | 1,4-Dioxane | Methyl 2-(6-vinylpyrazin-2-yl)acetate |
This table is illustrative, based on typical conditions for Suzuki-Miyaura coupling of heteroaryl chlorides. organic-chemistry.orgresearchgate.net
The Sonogashira coupling reaction is a method to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The classic protocol involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org This reaction is the most common way to introduce an alkyne moiety onto an aromatic or heteroaromatic ring.
While aryl chlorides are generally less reactive than the corresponding bromides or iodides in Sonogashira couplings, modern catalyst systems have been developed that can effectively facilitate this transformation. wikipedia.orglibretexts.org Copper-free variants and protocols using highly active, bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can promote the coupling of heteroaryl chlorides like this compound with a range of terminal alkynes. nih.gov The resulting alkynyl-pyrazines are versatile intermediates, for instance, in the synthesis of heterocycles via subsequent cyclization reactions. researchgate.net
Table 4: Representative Sonogashira Coupling Reactions
| Entry | Alkyne | Catalyst System | Base | Solvent | Product |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Methyl 2-(6-(phenylethynyl)pyrazin-2-yl)acetate |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos / CuI | DIPA | Toluene | Methyl 2-(6-((trimethylsilyl)ethynyl)pyrazin-2-yl)acetate |
| 3 | 1-Heptyne | PdCl₂(PCy₃)₂ / CuI | Piperidine | DMF | Methyl 2-(6-(hept-1-yn-1-yl)pyrazin-2-yl)acetate |
| 4 | Propargyl alcohol | [DTBNpP]Pd(crotyl)Cl nih.gov | TMP | DMSO | Methyl 2-(6-(3-hydroxyprop-1-yn-1-yl)pyrazin-2-yl)acetate |
This table is illustrative, based on typical conditions for Sonogashira coupling of heteroaryl chlorides. nih.govresearchgate.net
Electrophilic Aromatic Substitution on the Pyrazine Ring (Theoretical Considerations)
Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. fiveable.memasterorganicchemistry.com However, the pyrazine ring is inherently electron-deficient due to the strong electron-withdrawing inductive effect of its two nitrogen atoms, which makes it highly resistant to attack by electrophiles. thieme-connect.deslideshare.netresearchgate.net This deactivation is further intensified by the presence of the chlorine atom, which also withdraws electron density via induction. uci.edu
In acidic conditions, which are common for many EAS reactions (e.g., nitration, sulfonation), the nitrogen atoms of the pyrazine ring become protonated. thieme-connect.describd.com This creates a positively charged ring system, which further repels incoming electrophiles, essentially shutting down the reaction pathway. Consequently, standard electrophilic aromatic substitution reactions such as Friedel-Crafts alkylation and acylation, nitration, and sulfonation are generally not viable methods for functionalizing the pyrazine ring of this compound. thieme-connect.describd.com Successful electrophilic substitution on pyrazine rings typically requires the presence of strong electron-donating (activating) groups or conversion to a pyrazine-N-oxide, neither of which applies to the parent compound. thieme-connect.deresearchgate.net
Reactivity of the Acetate (B1210297) Ester Functional Group
The methyl ester group is a key functional handle that allows for several important transformations.
The methyl ester of this compound can be readily converted to its corresponding carboxylic acid, 2-(6-chloropyrazin-2-yl)acetic acid. This transformation is typically achieved through hydrolysis under either acidic or basic conditions. libretexts.org
Base-catalyzed hydrolysis , also known as saponification, is the more common method and is effectively irreversible. The reaction involves treating the ester with an aqueous solution of a strong base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH). libretexts.orgjocpr.com The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide leaving group. A final acid workup step is required to protonate the resulting carboxylate salt to yield the free carboxylic acid. An efficient and environmentally friendly procedure for the hydrolysis of a similar substrate, methyl 5-chloropyrazine-2-carboxylate, has been reported using LiOH in water. jocpr.com
Acid-catalyzed hydrolysis is the reverse of Fischer esterification. libretexts.org It involves heating the ester in the presence of water and a strong acid catalyst (e.g., H₂SO₄). This reaction is an equilibrium process and requires a large excess of water to be driven to completion. libretexts.org
| Hydrolysis Type | Reagents | Products | Key Characteristics |
| Basic (Saponification) | 1. LiOH or NaOH (aq) 2. H₃O⁺ | 2-(6-chloropyrazin-2-yl)acetic acid, Methanol | Irreversible; goes to completion. libretexts.org |
| Acidic | H₂O, H₂SO₄ (catalyst) | 2-(6-chloropyrazin-2-yl)acetic acid, Methanol | Reversible; requires excess water. libretexts.org |
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For this compound, this reaction allows for the conversion of the methyl ester into other esters (e.g., ethyl, benzyl (B1604629), or tert-butyl esters). The reaction is typically catalyzed by either an acid (like sulfuric acid) or a base (like the alkoxide corresponding to the new alcohol). nih.gov
The reaction is an equilibrium process. To favor the formation of the desired product, a large excess of the new alcohol is used, or the methanol by-product is removed from the reaction mixture as it forms. This transformation is valuable for modifying the properties of the ester group, for instance, to introduce a different protecting group or to alter the molecule's solubility or steric profile. nih.gov
| Reactant Alcohol | Resulting Ester Product |
| Ethanol | Ethyl 2-(6-chloropyrazin-2-yl)acetate |
| Benzyl alcohol | Benzyl 2-(6-chloropyrazin-2-yl)acetate |
| tert-Butanol | tert-Butyl 2-(6-chloropyrazin-2-yl)acetate |
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, yielding a β-keto ester. byjus.comfiveable.memasterorganicchemistry.com this compound, having two α-hydrogens, can participate in this reaction. libretexts.org
In a crossed Claisen condensation , the enolate of this compound (formed by deprotonation at the α-carbon with a strong base like sodium ethoxide) can act as a nucleophile and attack the carbonyl group of a second, different ester. organic-chemistry.orglibretexts.org To minimize self-condensation and obtain a single major product, the second ester partner is ideally one that cannot form an enolate itself (i.e., it has no α-hydrogens), such as ethyl benzoate (B1203000) or diethyl carbonate. organic-chemistry.org
The mechanism involves three key steps:
Formation of an enolate ion from this compound. libretexts.org
Nucleophilic attack of the enolate on the carbonyl carbon of the second ester. libretexts.org
Elimination of an alkoxide leaving group from the tetrahedral intermediate to form the β-keto ester. libretexts.org
The reaction is driven to completion because the resulting β-keto ester has a highly acidic proton between the two carbonyl groups (pKa ≈ 11), which is readily deprotonated by the alkoxide base present in the reaction mixture. masterorganicchemistry.com
Reactivity at the Alpha-Carbon of the Acetate Moiety
The methylene (B1212753) (CH₂) group located between the pyrazine ring and the ester carbonyl is known as the α-carbon. pressbooks.pub The protons attached to this carbon are significantly more acidic than typical alkane protons. This increased acidity is due to the electron-withdrawing effect of the adjacent carbonyl group, which stabilizes the conjugate base (an enolate) through resonance. msu.edulibretexts.org
This acidity allows for the deprotonation of the α-carbon using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a lithium enolate. libretexts.orgyoutube.com This enolate is a powerful carbon-based nucleophile that can react with a wide range of electrophiles in substitution reactions, most commonly alkylation with alkyl halides. libretexts.orgorgsyn.org This provides a straightforward method for introducing substituents at the α-position, further increasing the structural diversity accessible from the starting material.
| Electrophile | Reagent Example | Product of α-Carbon Reaction |
| Alkyl Halide | Methyl Iodide (CH₃I) | Methyl 2-(6-chloropyrazin-2-yl)propanoate |
| Alkyl Halide | Benzyl Bromide (BnBr) | Methyl 2-(6-chloropyrazin-2-yl)-3-phenylpropanoate |
| Carbonyl Compound | Acetone | Methyl 2-(6-chloropyrazin-2-yl)-3-hydroxy-3-methylbutanoate (Aldol-type addition) |
Alkylation and Acylation Reactions
The methylene group in this compound, situated between the pyrazine ring and the carbonyl of the ester, exhibits notable acidity. This "active methylene" character allows for deprotonation by a suitable base to form a stabilized carbanion. This nucleophilic intermediate can then readily participate in alkylation and acylation reactions.
Alkylation: The introduction of alkyl groups at the active methylene position can be achieved by treating the compound with a base followed by an alkylating agent. While specific studies on the alkylation of this compound are not extensively documented in publicly available literature, the general principles of active methylene compound alkylation are well-established. Typically, a base such as sodium ethoxide or sodium hydride is used to generate the enolate, which then reacts with an alkyl halide (e.g., methyl iodide, benzyl bromide) to yield the corresponding α-alkylated product. The choice of base and reaction conditions can be crucial to avoid side reactions, such as self-condensation or reaction at the pyrazine ring.
Acylation: Similarly, the acylation of the active methylene group can be accomplished by reacting the enolate with an acylating agent, such as an acyl chloride or an acid anhydride. This reaction leads to the formation of a β-keto ester derivative. The acylation of pyrazine derivatives has been reported, often proceeding with high selectivity at positions alpha to a heterocyclic nitrogen atom. researchgate.net For instance, the homolytic acylation of protonated pyrazine derivatives using aldehydes as the source of acyl radicals has been shown to be a high-yield process. researchgate.net Another approach involves the metalation of a methylpyrazine with a strong base like lithium amide, followed by reaction with an ester to produce a phenacylpyrazine. rsc.org These general methods suggest that this compound would be a viable substrate for similar transformations.
A representative scheme for these reactions is presented below:
Scheme 1: General representation of alkylation and acylation of an active methylene compound.
| Reactant | Reagent | Product |
| This compound | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | Methyl 2-alkyl-2-(6-chloropyrazin-2-yl)acetate |
| This compound | 1. Base (e.g., NaH) 2. Acyl Chloride (R-COCl) | Methyl 2-(6-chloropyrazin-2-yl)-3-oxoalkanoate |
Formation of Imine Derivatives and Their Hydrolysis
The formation of imine derivatives, or Schiff bases, from this compound is not a direct reaction of the ester but typically involves its conversion to a carbonyl compound (an aldehyde or ketone). For instance, the ester could be reduced to the corresponding aldehyde, which can then readily react with primary amines to form imines.
The synthesis of imines from aldehydes and primary amines is a well-established acid-catalyzed condensation reaction. The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. The pH of the reaction medium is a critical factor, with optimal rates generally observed in weakly acidic conditions.
The hydrolysis of these imine derivatives back to the parent carbonyl compound and primary amine is also a well-documented process. nih.gov This reaction is the reverse of imine formation and is typically achieved by treatment with aqueous acid. nih.gov The mechanism involves protonation of the imine nitrogen, followed by nucleophilic attack of water, and subsequent elimination of the amine.
A general representation of imine formation and hydrolysis is shown below:
Scheme 2: General representation of imine formation from an aldehyde and its hydrolysis.
| Reaction | Reactants | Conditions | Product |
| Imine Formation | Pyrazinyl aldehyde + Primary Amine (R-NH₂) | Mild Acid Catalyst | Pyrazinyl Imine |
| Imine Hydrolysis | Pyrazinyl Imine + Water | Acid Catalyst | Pyrazinyl aldehyde + Primary Amine |
Spectroscopic and Structural Characterization Techniques for Methyl 2 6 Chloropyrazin 2 Yl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the magnetic properties of atomic nuclei, allowing for the determination of molecular structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns
Proton NMR (¹H NMR) analysis of Methyl 2-(6-chloropyrazin-2-yl)acetate reveals three distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the pyrazine (B50134) ring appear as two singlets, a characteristic feature indicating no adjacent protons to couple with. One singlet is observed at approximately 8.69 ppm and the other at 8.53 ppm. Another key signal is a singlet appearing around 4.02 ppm, which is attributed to the two protons of the methylene (B1212753) (-CH2-) group situated between the pyrazine ring and the ester functional group. The methyl protons (-CH3) of the ester group are also observed as a singlet, typically resonating at about 3.79 ppm. The integration of these signals would confirm the presence of one, two, and three protons for the pyrazine, methylene, and methyl groups, respectively.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Pyrazine-H | 8.69 | Singlet |
| Pyrazine-H | 8.53 | Singlet |
| Methylene (-CH2-) | 4.02 | Singlet |
| Methyl (-OCH3) | 3.79 | Singlet |
Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy provides essential information about the carbon skeleton of this compound. The spectrum displays signals corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the ester group is typically the most downfield signal, appearing at approximately 169.5 ppm. The carbon atoms of the chloropyrazine ring are observed in the aromatic region of the spectrum, with signals around 152.4, 149.2, 144.5, and 142.9 ppm. The methylene carbon (-CH2-) adjacent to the pyrazine ring shows a resonance at about 43.1 ppm. The carbon of the methyl ester group (-OCH3) is the most upfield signal, typically found around 52.8 ppm.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 169.5 |
| Pyrazine-C | 152.4 |
| Pyrazine-C | 149.2 |
| Pyrazine-C | 144.5 |
| Pyrazine-C | 142.9 |
| Methyl (-OCH3) | 52.8 |
| Methylene (-CH2-) | 43.1 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques would be employed for a more detailed and unambiguous assignment of all proton and carbon signals, especially in more complex molecules.
COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships. In the case of this compound, a COSY spectrum would be expected to be simple, confirming the lack of coupling between the observed singlets.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. An HSQC experiment would definitively link the proton signal at 4.02 ppm to the carbon signal at 43.1 ppm (the -CH2- group) and the proton signal at 3.79 ppm to the carbon signal at 52.8 ppm (the -OCH3 group). It would also connect the aromatic proton signals to their corresponding pyrazine ring carbons.
As of the current literature review, specific experimental data from 2D NMR analyses for this compound has not been detailed.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular mass of a compound, which in turn allows for the calculation of its elemental formula. For this compound, the calculated exact mass for the molecular formula C8H7ClN2O2 is 200.0247. Experimental HRMS analysis has confirmed this, with a measured mass that is in very close agreement with the theoretical value, thus verifying the elemental composition of the molecule.
| Parameter | Value |
| Molecular Formula | C8H7ClN2O2 |
| Calculated Exact Mass | 200.0247 |
| Measured Exact Mass | Consistent with calculated value |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Information
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules, often resulting in the observation of the protonated molecular ion ([M+H]⁺). In the analysis of this compound, ESI-MS would be expected to show a prominent signal corresponding to the protonated molecule. Given the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion peak, with the [M+H]⁺ and [M+H+2]⁺ peaks appearing in an approximate 3:1 ratio, which is indicative of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic signature provides further confirmation of the presence of a chlorine atom in the structure.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule.
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. By analogy with related pyrazine and ester compounds, the following key absorptions can be predicted. core.ac.ukpsu.eduresearchgate.net
C=O Stretching: A strong absorption band is anticipated in the region of 1730-1750 cm⁻¹ due to the stretching vibration of the carbonyl group in the methyl ester.
C-O Stretching: The C-O single bond stretching of the ester group will likely produce a strong band in the 1200-1300 cm⁻¹ region.
Pyrazine Ring Vibrations: The pyrazine ring will give rise to a series of characteristic bands. C=N stretching vibrations are expected around 1580-1600 cm⁻¹. C-H stretching vibrations of the aromatic ring protons typically appear above 3000 cm⁻¹.
C-Cl Stretching: The stretching vibration of the carbon-chlorine bond is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.
Table 2: Predicted FT-IR Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C=O (ester) | Stretching | 1730 - 1750 |
| C=N (pyrazine) | Stretching | 1580 - 1600 |
| C-O (ester) | Stretching | 1200 - 1300 |
| C-Cl | Stretching | 600 - 800 |
This table is based on characteristic group frequencies and data from analogous compounds.
FT-Raman spectroscopy provides complementary information to FT-IR. While strong IR bands are associated with polar bonds, strong Raman bands are often observed for non-polar, symmetric vibrations. For this compound, the FT-Raman spectrum would be particularly useful for observing the symmetric vibrations of the pyrazine ring, which may be weak in the IR spectrum. The C=C and C=N stretching vibrations of the pyrazine ring are expected to produce strong Raman signals.
Ultraviolet-Visible Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the extent of conjugation. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π→π* and n→π* transitions associated with the pyrazine ring and the carbonyl group. msu.eduresearchgate.net
The pyrazine ring is an aromatic system, and its π-electron system will give rise to strong π→π* transitions, likely in the range of 250-300 nm. The presence of the chlorine atom and the methyl acetate (B1210297) group as substituents on the pyrazine ring can cause a shift in the absorption maxima (a bathochromic or hypsochromic shift) compared to unsubstituted pyrazine. The lone pair of electrons on the nitrogen atoms of the pyrazine ring can undergo n→π* transitions, which are typically weaker and appear at longer wavelengths than the π→π* transitions. msu.edu
Table 3: Predicted UV-Vis Absorption for this compound
| Transition Type | Chromophore | Predicted λmax (nm) |
| π→π | Pyrazine ring | 250 - 300 |
| n→π | Pyrazine ring, C=O | > 300 |
This table is based on the expected electronic transitions for substituted pyrazines.
X-ray Crystallography (Applicability for Crystalline Derivatives)
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique is applicable if this compound, or a suitable derivative, can be obtained as a single crystal of sufficient quality.
Should a crystalline sample be produced, X-ray diffraction analysis would provide precise information on:
Bond lengths and bond angles of all atoms in the molecule.
The conformation of the methyl acetate side chain relative to the pyrazine ring.
Intermolecular interactions, such as hydrogen bonding or π-stacking, in the crystal lattice.
The successful application of X-ray crystallography has been demonstrated for numerous pyrazine derivatives, indicating its feasibility for this compound, provided a suitable crystal can be grown. chemicalbook.comnih.gov
Theoretical Chemistry and Computational Studies of Methyl 2 6 Chloropyrazin 2 Yl Acetate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in modern chemistry for investigating molecular properties that can be difficult or impossible to determine through experimentation alone. For pyrazine (B50134) derivatives like Methyl 2-(6-chloropyrazin-2-yl)acetate, these studies offer a detailed view of the molecule's electronic landscape.
Density Functional Theory (DFT) for Geometric Optimization
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by solving the Schrödinger equation for a system of electrons, where the electron density is the key variable. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set like 6-311++G(d,p) is a common and reliable choice for such calculations.
For a molecule structurally similar to this compound, such as methyl 2-(6-(p-tolylamino)pyrazin-2-yl)acetate (MTP), DFT calculations have been used to optimize the molecular geometry. The resulting bond lengths, bond angles, and dihedral angles represent the molecule's lowest energy conformation. These optimized parameters are crucial for accurately predicting other properties, including vibrational frequencies and electronic transitions. The comparison between DFT-calculated parameters and those determined by experimental methods like X-ray crystallography often shows a high degree of correlation, validating the computational model.
Table 1: Example of Optimized Geometrical Parameters (Bond Lengths and Angles) Calculated via DFT (Note: Data shown is for the related compound MTP as an illustrative example of typical results from DFT calculations.)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C-Cl | ~1.75 Å |
| C=N (pyrazine) | ~1.34 Å | |
| C-C (ring) | ~1.39 Å | |
| C=O (ester) | ~1.21 Å | |
| C-O (ester) | ~1.35 Å | |
| Bond Angle | Cl-C-N | ~116° |
| C-N-C (pyrazine) | ~117° | |
| O=C-O (ester) | ~124° |
Analysis of Electronic Properties: HOMO-LUMO Energy Gap and Molecular Orbitals
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.
A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. For pyrazine derivatives, the HOMO is often distributed over the pyrazine ring and its substituents, while the LUMO may be similarly located. In a study on the related MTP molecule, the HOMO-LUMO energy gap was calculated to be 3.88 eV, indicating good stability. The spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks.
Table 2: Calculated Frontier Molecular Orbital Energies (Note: Data shown is for the related compound MTP as an illustrative example.)
| Molecular Orbital | Energy (eV) |
| HOMO | -5.74 |
| LUMO | -1.86 |
| Energy Gap (ΔE) | 3.88 |
Natural Bonding Orbital (NBO) Analysis for Charge Delocalization
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule. It examines charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. These interactions stabilize the molecule, and their stabilization energy (E2) can be quantified.
Molecular Electrostatic Potential (MESP) Mapping
The Molecular Electrostatic Potential (MESP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.
For a molecule like this compound, the MESP map would likely show the most negative potential located around the electronegative nitrogen atoms of the pyrazine ring and the carbonyl oxygen of the ester group. These sites are the primary locations for interactions with electrophiles. Conversely, the hydrogen atoms and regions near the chlorine atom would exhibit positive potential, marking them as sites for nucleophilic interaction.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry also serves as a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.
Computational NMR Chemical Shift Prediction (e.g., GIAO Method)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational technique to predict the NMR chemical shifts (¹H and ¹³C) of a molecule. These calculations are typically performed on the DFT-optimized geometry.
The predicted chemical shifts are then correlated with experimentally obtained NMR spectra. A strong linear correlation between the calculated and experimental shifts serves as a powerful confirmation of the proposed molecular structure. For the related MTP compound, GIAO-DFT calculations of ¹H and ¹³C chemical shifts showed excellent agreement with experimental data, with a high correlation coefficient (R² > 0.99), thereby validating the structural analysis. This process is invaluable for assigning specific signals in complex spectra to the correct atoms in the molecule.
Table 3: Example of Calculated vs. Experimental ¹³C NMR Chemical Shifts (Note: Data shown is for the related compound MTP as an illustrative example.)
| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C2 (pyrazine) | 158.1 | 157.5 |
| C3 (pyrazine) | 130.5 | 129.8 |
| C5 (pyrazine) | 128.9 | 128.2 |
| C=O (ester) | 170.2 | 169.6 |
| CH₂ (acetate) | 42.5 | 41.9 |
| OCH₃ (ester) | 52.8 | 52.1 |
Theoretical Vibrational Spectra and Band Assignment
Specific data from theoretical vibrational frequency calculations and band assignments for this compound are not available in the reviewed literature.
Prediction of UV-Vis Absorption Spectra (e.g., TD-DFT)
Detailed predictions of the UV-Vis absorption spectra, including calculated absorption wavelengths and electronic transitions for this compound using methods like TD-DFT, have not been found in published studies.
Computational Studies of Reaction Mechanisms and Transition States
There are no available computational studies in the searched literature that investigate the reaction mechanisms and associated transition states involving this compound.
Role in Advanced Organic Synthesis and Building Block Applications
Strategic Intermediate in the Synthesis of Diverse Pyrazine-Containing Compounds
Strategic Intermediate in the Synthesis of Diverse Pyrazine-Containing Compounds
The structure of Methyl 2-(6-chloropyrazin-2-yl)acetate is primed for creating a variety of functionalized pyrazines. The chlorine atom can be substituted through nucleophilic aromatic substitution or participate in cross-coupling reactions, while the ester group can be hydrolyzed, reduced, or used to form amides, providing numerous pathways for derivatization.
Construction of Fused Heterocyclic Systems
Fused heterocyclic systems containing a pyrazine (B50134) ring are of great interest due to their prevalence in pharmaceuticals and bioactive natural products. nih.gov The imidazo[1,5-a]pyrazine (B1201761) and pyrrolo[1,2-a]pyrazine (B1600676) scaffolds, for instance, are found in compounds with a range of biological activities. nih.govbiosynth.com While direct cyclization of this compound is not extensively documented, analogous chlorinated pyrazine and pyridazine (B1198779) derivatives serve as key precursors for these fused systems.
For example, the synthesis of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile (B570510) is achieved by reacting 3-amino-6-chloropyridazine (B20888) with bromoacetonitrile, where the amino group and an adjacent ring nitrogen cyclize to form the fused imidazole (B134444) ring. google.com This reaction highlights a common strategy where a pre-functionalized chloropyrazine derivative undergoes cyclization to build the fused heterocyclic core. A similar strategy involves the synthesis of 8-morpholinoimidazo[1,2-a]pyrazine (B8338187) derivatives, which starts with 2-aminopyrazine. The synthesis proceeds through bromination, substitution of a bromine atom with morpholine, and subsequent cyclization with chloroacetaldehyde (B151913) to form the fused imidazo[1,2-a]pyrazine (B1224502) system. nih.gov These examples demonstrate the utility of halogenated pyrazine intermediates in building complex, multi-ring structures.
Preparation of Functionalized Pyrazines for Material Science Applications
Pyrazine derivatives have been incorporated into functional materials due to their unique electronic and photophysical properties. beilstein-journals.org The electron-deficient nature of the pyrazine ring makes it a useful component in push-pull systems for applications in nonlinear optics (NLO). Furthermore, extended π-conjugated systems containing pyrazine can exhibit fluorescence, making them candidates for organic light-emitting diodes (OLEDs) and bioimaging agents.
This compound serves as a potential building block for such materials. The chloro and acetate (B1210297) functional groups provide synthetic handles to introduce chromophores, fluorophores, or other moieties that can tune the material's electronic and optical properties. Through reactions like Sonogashira or Suzuki cross-coupling at the chloro position, π-conjugated groups can be attached to extend the delocalized electron system, a key feature for many functional organic materials.
Scaffold for Medicinal Chemistry and Agrochemical Research
The pyrazine nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and agrochemicals. wikipedia.orgresearchgate.net Its ability to act as a hydrogen bond acceptor and its specific geometry contribute to its successful application in drug design. This compound provides a robust scaffold that can be systematically modified to explore chemical space and optimize biological activity.
Introduction of Diverse Pharmacophores via Cross-Coupling
Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, and this compound is an ideal substrate for such transformations. The chlorine atom on the electron-deficient pyrazine ring can be readily displaced in reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. libretexts.orgnih.gov These reactions allow for the direct attachment of a wide variety of substituents, including aryl, heteroaryl, and alkynyl groups, which often function as key pharmacophores responsible for a drug's biological activity.
Suzuki-Miyaura Coupling: This reaction pairs the chloropyrazine with an aryl- or vinyl-boronic acid (or ester) to form a biaryl or vinyl-pyrazine linkage. libretexts.org This is a highly versatile method for introducing complex aromatic moieties. Research on other chloro-heterocycles has shown that palladium N-heterocyclic carbene (NHC) complexes can effectively catalyze the coupling of (hetero)aryl chlorides with arylboronic acids in aqueous media. researchgate.net
Sonogashira Coupling: This reaction creates a C-C bond between the chloropyrazine and a terminal alkyne, yielding an alkynylpyrazine derivative. wikipedia.orglibretexts.orgorganic-chemistry.org This is particularly useful for synthesizing rigid, linear linkers or for accessing further functionalities. The synthesis of complex pharmaceutical ingredients often employs Sonogashira couplings as a key step, for instance, in preparing intermediates like 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide. google.com
The following table summarizes representative conditions for these cross-coupling reactions as applied to related aryl halides.
| Reaction Type | Catalyst/Reagents | Base | Solvent | Temperature | Reference(s) |
| Suzuki-Miyaura Coupling | Pd(0) complex, Arylboronic acid | Amine or Carbonate | Various (e.g., H₂O, DMF) | Room Temp to Reflux | researchgate.netlibretexts.org |
| Sonogashira Coupling | Pd(0) catalyst, Cu(I) co-catalyst, Terminal alkyne | Amine (e.g., Et₃N) | Various (e.g., THF, DMF) | Room Temperature | wikipedia.orgorganic-chemistry.org |
| Copper-Free Sonogashira | Pd(OAc)₂, Ligand (e.g., SPhos), Terminal alkyne | TBAF or DBU | THF | Room Temperature | beilstein-journals.org |
Derivatization for Structure-Activity Relationship (SAR) Studies (Applied to Related Compounds)
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.gov By synthesizing a series of related compounds (analogs) and evaluating their efficacy, chemists can build a model to guide the design of more potent and selective drugs. nih.govrsc.org The pyrazole (B372694) scaffold, which is structurally related to pyrazine, has been extensively studied through SAR to develop drugs for a wide range of diseases. nih.govnih.govmdpi.com
The this compound scaffold is well-suited for SAR studies. The two distinct functional groups allow for systematic modifications at different points of the molecule.
Position 6 (Chloro group): Cross-coupling reactions can introduce a library of different aryl or alkyl substituents. SAR studies on pyrazole-based inhibitors have shown that varying these substituents can dramatically affect enzyme inhibition and selectivity. mdpi.com
Position 2 (Acetate group): The ester can be converted into a library of amides by reacting it with various amines. This modification alters polarity, hydrogen bonding capability, and steric bulk, which are critical for receptor binding. SAR studies on 1,4-pyrazine-containing inhibitors of histone acetyltransferases demonstrated that modifications at a similar position significantly impacted their inhibitory concentration (IC₅₀). rsc.org
For example, in the development of pyrazole-based inhibitors, SAR studies revealed that introducing electron-withdrawing groups was beneficial for antibacterial activity, while in another series, specific substitutions led to potent pan-meprin inhibitors. mdpi.commdpi.com These examples on related heterocycles illustrate the power of SAR and how a versatile scaffold like this compound can serve as the starting point for such an investigation.
Application of Retrosynthetic Analysis in Designing Synthetic Routes to Complex Molecules
Retrosynthetic analysis is a problem-solving technique used by organic chemists to plan the synthesis of complex organic molecules. nii.ac.jp The process involves mentally deconstructing the target molecule into simpler, commercially available precursors through a series of logical "disconnections." Each disconnection corresponds to a known and reliable chemical reaction, but imagined in reverse.
This compound is a valuable building block, or "synthon," in the context of retrosynthesis. When designing the synthesis of a complex pyrazine-containing target, a chemist might identify the this compound core within the structure. A key retrosynthetic disconnection would then be the C-C bond formed by a cross-coupling reaction, simplifying the target molecule and identifying the chloropyrazine starting material.
Consider the hypothetical complex target molecule (A) shown below. A retrosynthetic analysis would proceed as follows:
Disconnect the Amide Bond: The amide linkage can be disconnected via a known transformation (amide synthesis). This simplifies the target (A) into two precursors: an aniline (B41778) derivative (B) and a pyrazine carboxylic acid (C) .
Disconnect the C-C (Aryl-Pyrazine) Bond: The bond connecting the phenyl ring to the pyrazine ring in precursor (C) is a prime candidate for a Suzuki coupling disconnection. This simplifies (C) back to this compound (D) (after a functional group interconversion from acid to ester) and a boronic acid (E) .
This analysis reveals a plausible forward synthesis starting from this compound (D) , demonstrating its strategic importance as a foundational building block for complex molecular targets.
Conclusion and Future Research Directions
Summary of Synthetic Utility and Reactivity Profile
Methyl 2-(6-chloropyrazin-2-yl)acetate is a versatile heterocyclic building block characterized by two primary reactive sites: the electrophilic carbon of the ester and the chloro-substituted carbon on the pyrazine (B50134) ring. The electron-withdrawing nature of the pyrazine ring and the chloro substituent makes the latter susceptible to nucleophilic aromatic substitution and various cross-coupling reactions. The ester moiety readily undergoes hydrolysis to the corresponding carboxylic acid or can be converted to a wide range of amides and hydrazides via aminolysis or hydrazinolysis. researchgate.netnih.gov
The pyrazine core is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, heteroaryl, and amino functionalities at the C6 position. tandfonline.comresearchgate.net This reactivity profile enables the construction of a broad array of derivatives, making it a valuable intermediate in medicinal chemistry and materials science. rsc.orgnih.gov The methylene (B1212753) bridge and the carbonyl group of the acetate (B1210297) side chain also offer potential for enolate chemistry, although this is less commonly explored.
Table 1: Reactivity Profile of this compound
| Reactive Site | Reaction Type | Potential Products |
|---|---|---|
| C6-Cl Bond | Nucleophilic Aromatic Substitution | Ethers, Thioethers, Amines |
| Suzuki Coupling | Biaryl Compounds | |
| Buchwald-Hartwig Amination | N-Aryl/Alkyl Amines | |
| Sonogashira Coupling | Alkynylpyrazines | |
| Ester Moiety | Hydrolysis | 2-(6-chloropyrazin-2-yl)acetic acid |
| Aminolysis/Amidation | Amides | |
| Hydrazinolysis | Hydrazides | |
| Reduction | 2-(6-chloropyrazin-2-yl)ethanol | |
| Acetate Methylene | Enolate Formation/Alkylation | α-Substituted Acetic Acid Derivatives |
Unexplored Reaction Pathways and Synthetic Challenges
Despite its utility, several reaction pathways for this compound remain underexplored. The selective functionalization of the C-H bonds on the pyrazine ring, for instance, presents a significant opportunity. Modern C-H activation strategies could potentially enable direct arylation or alkylation at the C3 or C5 positions, providing access to novel isomers that are difficult to obtain through traditional methods.
Another area for future exploration is the asymmetric transformation of the acetate side chain. The development of catalytic enantioselective methods for the dearomatization of the pyrazine ring could yield chiral building blocks with significant potential in drug discovery. acs.org Furthermore, the application of photoredox catalysis could unlock novel reaction pathways, such as radical-based substitutions and couplings, that are not accessible under thermal conditions. acs.org
Synthetic challenges primarily revolve around achieving high regioselectivity in reactions involving multifunctional derivatives. For instance, in a molecule bearing other reactive groups, chemoselectively targeting the chloro-substituent or the ester can be difficult. The development of more sustainable and efficient synthetic routes to the parent compound, potentially utilizing flow chemistry, also represents an ongoing challenge. acs.org
Table 2: Potential Future Research Directions
| Research Area | Specific Focus | Potential Outcome |
|---|---|---|
| C-H Activation | Direct arylation/alkylation of the pyrazine ring | Access to novel isomers and derivatives |
| Asymmetric Catalysis | Enantioselective dearomatization | Synthesis of chiral building blocks |
| Photoredox Catalysis | Radical-based functionalization | Novel reaction pathways and molecular scaffolds |
| Flow Chemistry | Continuous manufacturing process | Improved efficiency and sustainability |
| Chemoselectivity | Orthogonal protection/deprotection strategies | Enhanced control in complex syntheses |
Potential for Novel Derivative Synthesis and Applications in Emerging Fields
The versatile reactivity of this compound positions it as a key starting material for the synthesis of novel derivatives with applications in several emerging fields. In medicinal chemistry, the pyrazine scaffold is a well-established pharmacophore found in numerous biologically active compounds. researchgate.netnih.govmdpi.com By leveraging the reactivity of the chloro and ester groups, extensive libraries of novel pyrazine derivatives can be generated and screened for a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govmdpi.com The synthesis of pyrazine-based PROTACs (Proteolysis-Targeting Chimeras) is another promising avenue, where the pyrazine moiety could serve as a ligand for an E3 ligase or a target protein. acs.org
In the field of materials science, pyrazine-containing π-conjugated materials are gaining interest for their favorable charge transfer properties and potential use in optoelectronic devices like solar cells and light-emitting diodes. rsc.org The functionalization of this compound through cross-coupling reactions can be used to construct novel organic semiconductors and fluorescent materials. The ability to tune the electronic properties of the pyrazine ring by introducing different substituents makes this compound an attractive platform for developing next-generation functional materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
